Erbium(III) nitrate pentahydrate

Overview

Description

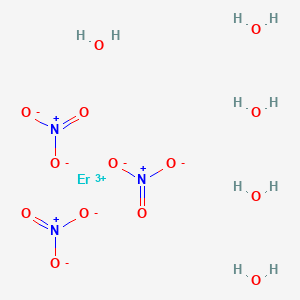

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O) is a pink crystalline compound with a molecular weight of 443.35 g/mol . It is highly hygroscopic and acts as a strong oxidizing agent, with hazard codes H272 (oxidizing), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) . Its primary applications include:

- Optical materials: As a dopant in upconversion phosphors (e.g., BaMoO₄:Er³⁺/Yb³⁺) for temperature sensing and near-infrared luminescence .

- Photocatalysis: Enhancing TiO₂ thin films' self-cleaning and super-hydrophilic properties at doping levels of 0.25–1.00 mol% .

- Biomedical imaging: Incorporated into 3D-printed aerogels for fluorescence monitoring .

- Material synthesis: A precursor for erbium-doped vanadate nanocrystals and ZnIn₂S₄ photocatalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Dissolving Metallic Erbium in Nitric Acid: Metallic erbium is dissolved in nitric acid to form erbium(III) nitrate.

Dissolving Erbium Oxide or Hydroxide in Nitric Acid: Erbium oxide or hydroxide is dissolved in nitric acid, followed by evaporation and crystallization to yield erbium(III) nitrate pentahydrate.

Reaction of Nitrogen Dioxide with Metallic Erbium: This method involves reacting nitrogen dioxide with metallic erbium to produce erbium(III) nitrate.

Industrial Production Methods: The industrial production of this compound typically involves the large-scale dissolution of erbium oxide in nitric acid, followed by controlled evaporation and crystallization processes to obtain the desired pentahydrate form .

Chemical Reactions Analysis

Types of Reactions:

Thermal Decomposition: Erbium(III) nitrate pentahydrate decomposes upon heating to form erbium oxynitrate (ErONO₃) and eventually erbium oxide (Er₂O₃).

Common Reagents and Conditions:

Thermal Decomposition: Heating this compound at elevated temperatures leads to its decomposition.

Oxidation Reactions: this compound can react with reducing agents under controlled conditions to facilitate oxidation reactions.

Major Products Formed:

Erbium Oxide (Er₂O₃): Formed as a major product during the thermal decomposition of this compound.

Oxidized Organic or Inorganic Compounds: Resulting from oxidation reactions involving this compound.

Scientific Research Applications

Chemistry:

Synthesis of Nanomaterials: Erbium(III) nitrate pentahydrate is used as a precursor for synthesizing erbium-doped nanomaterials, which exhibit unique luminescence properties.

Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology and Medicine:

Biomedical Research: this compound is used in the preparation of materials for biomedical imaging and diagnostic applications.

Industry:

Glass Manufacturing: It is an important colorant in glass manufacturing, imparting a pink hue to the glass.

Porcelain Enamel Glazes: Used as a colorant in porcelain enamel glazes.

Mechanism of Action

Molecular Targets and Pathways: Erbium(III) nitrate pentahydrate exerts its effects primarily through its role as an oxidizing agent and catalyst. In luminescence applications, erbium ions (Er³⁺) interact with the host material, leading to energy transfer processes that result in characteristic luminescence . In catalytic applications, this compound facilitates the formation of reactive intermediates, thereby enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Rare Earth Nitrates

Yttrium(III) Nitrate Hexahydrate (Y(NO₃)₃·6H₂O)

- Hydration : Hexahydrate vs. Erbium’s pentahydrate, affecting solubility and thermal stability .

- Applications: Co-doped with Er³⁺ in Y₂TiO₅ ceramics for nonlinear upconversion ; used in TiO₂ doping for photocatalytic activity comparable to Er³+ but with distinct emission profiles .

- Safety : Similar oxidizing hazards but lower fluorescence efficiency in optical applications compared to Er³+ .

Ytterbium(III) Nitrate Pentahydrate (Yb(NO₃)₃·5H₂O)

- Synergy with Er³⁺ : Often co-doped to enhance near-infrared emission efficiency in phosphors (e.g., Y₂TiO₅:Er³⁺/Yb³⁺) .

- Biomedical : Used in MRI contrast agents and drug delivery systems, whereas Er³+ focuses on fluorescence imaging .

- Optical : Yb³+ absorbs 980 nm light, sensitizing Er³+ for 1550 nm emission, critical for telecommunications .

Other Rare Earth Nitrates

- Tthis compound (Tb(NO₃)₃·5H₂O): Emits green light, contrasting with Er³+’s pink fluorescence; used in phosphors rather than photocatalysis .

- Europium(III) Nitrate Pentahydrate (Eu(NO₃)₃·5H₂O): Red-emitting, applied in LEDs and sensors, unlike Er³+’s infrared applications .

Transition Metal Nitrates

Aluminum(III) Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

- Hydration: Nonahydrate form increases water solubility but reduces thermal stability compared to Er³+ nitrate .

- Applications : Used in alumina synthesis and fuel cells, contrasting with Er³+’s role in optical doping .

Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

- Magnetic properties: Key in rare-earth iron garnet synthesis, whereas Er³+ is non-magnetic .

- Reactivity : Higher oxidizing strength, unsuitable for delicate optical applications .

Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)**

- Role : Oxidizing agent in organic synthesis and electroplating, unlike Er³+’s dopant function .

- Structure : Distinct Raman spectra due to bismuth’s larger ionic radius and lower fluorescence .

Research Findings and Distinctions

- Photocatalysis : Er³+-doped TiO₂ achieves 85% higher degradation efficiency under UV than Y³+-doped samples due to Er³+’s narrower bandgap .

- Thermal Stability : Yb³+ nitrate decomposes at 150°C, lower than Er³+’s 180°C, limiting high-temperature applications .

- Biocompatibility: Er³+’s low toxicity enables biomedical use, whereas Bi³+ is restricted to non-biological roles .

Biological Activity

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O) is a rare earth compound that has garnered attention for its potential biological applications. This article explores its biological activity, including its interactions with biological systems, potential therapeutic uses, and relevant research findings.

- Molecular Formula : ErH₁₀N₃O₁₄

- Molecular Weight : 443.35 g/mol

- Appearance : Pink crystalline powder

- Solubility : Soluble in water

Biological Activity Overview

Erbium compounds, including this compound, are primarily studied for their roles in nanotechnology and biomedicine. The biological activity of erbium compounds can be attributed to their unique optical and electronic properties, which make them suitable for various applications in medical imaging and therapy.

1. Antimicrobial Properties

Research has indicated that erbium compounds exhibit antimicrobial activity. A study demonstrated that nanoparticles derived from erbium(III) nitrate showed significant inhibitory effects against various bacterial strains. This property is particularly useful in developing antimicrobial coatings for medical devices.

2. Photothermal Therapy

Erbium compounds have been investigated for their use in photothermal therapy (PTT), a treatment modality that utilizes light to generate heat and destroy cancer cells. The ability of erbium nanoparticles to absorb near-infrared light and convert it into heat makes them promising candidates for targeted cancer therapies.

3. Drug Delivery Systems

This compound has been explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of pharmaceutical compounds. Research indicates that erbium-based nanoparticles can effectively deliver chemotherapeutic agents to tumor sites, improving treatment efficacy while minimizing side effects.

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Upon irradiation, erbium compounds can generate ROS, which can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Cell Membrane Disruption : The interaction of erbium nanoparticles with bacterial cell membranes can disrupt their integrity, leading to cell death.

- Enhanced Cellular Uptake : The unique properties of erbium nanoparticles facilitate their uptake by cells, enhancing the therapeutic effects of conjugated drugs.

Safety and Toxicology

While the therapeutic potential is significant, safety assessments are crucial. Studies have indicated that the cytotoxicity of erbium nanoparticles is dose-dependent, with lower concentrations showing minimal adverse effects on healthy cells while effectively targeting cancerous cells. However, further research is necessary to fully understand the long-term implications of exposure to erbium compounds.

Properties

IUPAC Name |

erbium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHUEHWVBVASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692900 | |

| Record name | Erbium nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-51-3 | |

| Record name | Erbium nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.